Dimethyl adipate-d8

Isotopic Purity Quality Control Mass Spectrometry

Dimethyl adipate-d8 (CAS 52089-64-2) is a deuterium-labeled analog of dimethyl adipate, an aliphatic dicarboxylate diester commonly used as a plasticizer, solvent, and intermediate in organic synthesis. In this compound, all eight hydrogen atoms on the adipate carbon chain are replaced with deuterium (²H), resulting in a molecular formula of C₈H₆D₈O₄ and a molecular weight of 182.24 g/mol.

Molecular Formula C8H14O4
Molecular Weight 182.24 g/mol
Cat. No. B12394903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl adipate-d8
Molecular FormulaC8H14O4
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)OC
InChIInChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
InChIKeyUDSFAEKRVUSQDD-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Adipate-d8 (CAS 52089-64-2) Procurement Guide: Deuterated Analog for Analytical Quantification


Dimethyl adipate-d8 (CAS 52089-64-2) is a deuterium-labeled analog of dimethyl adipate, an aliphatic dicarboxylate diester commonly used as a plasticizer, solvent, and intermediate in organic synthesis [1]. In this compound, all eight hydrogen atoms on the adipate carbon chain are replaced with deuterium (²H), resulting in a molecular formula of C₈H₆D₈O₄ and a molecular weight of 182.24 g/mol [2]. This isotopic substitution introduces a characteristic mass shift while preserving near-identical physicochemical properties to the non-deuterated form, making it a preferred internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Why Standard Dimethyl Adipate Cannot Substitute Dimethyl Adipate-d8 in Quantitative Analytical Workflows


Generic substitution of dimethyl adipate-d8 with its non-deuterated counterpart (CAS 627-93-0) is fundamentally unfeasible for its primary application as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. The analytical power of the deuterated compound lies in its distinct mass-to-charge ratio (m/z) or unique NMR resonance, which allows for co-elution with the target analyte while enabling unambiguous spectral differentiation . Using the non-deuterated analog results in signal interference and an inability to correct for matrix effects, ion suppression, or instrument variability, thereby invalidating the quantitative accuracy required in regulatory submissions, method validation, and precise industrial quality control . The isotopic label is not merely a modification but a critical, non-negotiable analytical feature.

Quantitative Differentiators: Dimethyl Adipate-d8 vs. Unlabeled Dimethyl Adipate


Isotopic Enrichment and Purity: A Verifiable Procurement Metric for Analytical Reproducibility

The utility of Dimethyl adipate-d8 is directly contingent on its isotopic enrichment, a parameter that distinguishes high-grade material suitable for sensitive analytical work from lower-purity alternatives. Procuring material with a documented isotopic purity of ≥98 atom % D ensures a reliably low baseline signal from the non-deuterated (d0) form, minimizing the 'cross-talk' effect in MRM assays and maximizing the linear dynamic range for quantification [1]. This is a critical specification that varies by supplier and lot, directly impacting the accuracy of quantification in GC-MS or LC-MS/MS methods. For comparison, a standard of ≥99 atom % D is also available, offering even greater precision for trace-level analysis . The non-deuterated dimethyl adipate has, by definition, an isotopic purity of ~0 atom % D [2].

Isotopic Purity Quality Control Mass Spectrometry

Molecular Weight Shift: Basis for Unambiguous Mass Spectrometric Identification

The substitution of eight hydrogen atoms with deuterium results in a definitive molecular weight shift. Dimethyl adipate-d8 possesses an exact mass of 182.1394 Da, compared to 174.0892 Da for the non-deuterated analog [1][2]. This +8.0502 Da shift is easily resolved by modern low-resolution mass spectrometers (e.g., single quadrupole GC-MS) and provides a distinct precursor and product ion cluster in tandem MS (MS/MS) workflows . This mass difference is the fundamental principle enabling its use as an internal standard in isotope dilution mass spectrometry (IDMS), allowing for the correction of ion suppression or enhancement effects that are otherwise indistinguishable from the analyte signal when using a non-isotopic standard .

Internal Standard Quantitative MS Isotope Dilution

Chromatographic Co-Elution Profile: Minimizing Quantification Error in GC-MS

For a deuterated compound to function as an effective internal standard, it must exhibit near-identical chromatographic behavior to the target analyte, thereby experiencing the same matrix effects and ionization conditions. While the boiling point of Dimethyl adipate-d8 is reported as 228.7±0.0 °C at 760 mmHg, this is computationally derived and expected to be within the experimental error of the non-deuterated form's boiling point of approximately 227-229 °C . This negligible difference, often manifested as a slight inverse isotope effect where the deuterated analog elutes marginally earlier in GC, ensures co-elution or near-co-elution with the unlabeled analyte [1]. This property is critical for achieving the high precision and recovery rates (often >95%) required in validated methods for complex matrices like environmental or food samples [2].

Retention Time GC-MS Method Validation

NMR Spectral Simplification: Enabling Quantitation in Overlapping Regions

In ¹H-NMR spectroscopy, the signal for the aliphatic protons in dimethyl adipate is complex and often overlaps with solvent or other analyte peaks. Dimethyl adipate-d8 contains no hydrogen atoms on its carbon chain, resulting in a complete absence of signal in the 1.0-2.5 ppm region of a ¹H-NMR spectrum where the adipate backbone protons would normally resonate [1]. This property can be leveraged in quantitative NMR (qNMR) as an internal standard for compounds with resonances in that spectral region. Conversely, its distinct deuterium (²H) signal can be used for quantification in ²H-NMR, providing a selective window free from ¹H background interference . The non-deuterated compound, by contrast, presents a multiplet of overlapping signals in ¹H-NMR, precluding its use as a clean internal standard [2].

Quantitative NMR Isotopic Labeling Spectral Resolution

Validated Application Scenarios for Dimethyl Adipate-d8 in Industrial and Research Settings


Quantitative Analysis of Adipate Plasticizers in Food Contact Materials

Regulatory bodies such as the FDA and EFSA require precise, validated methods for quantifying specific and overall migration of plasticizers from food packaging into food simulants. Dimethyl adipate-d8 is the gold-standard internal standard for isotope dilution GC-MS methods designed to measure dimethyl adipate (DMA) and other adipate esters that are transmethylated to DMA for analysis [1]. Its use compensates for matrix-induced signal suppression in complex food extracts and ensures the method meets the rigorous recovery (70-120%) and precision (RSD <15%) criteria specified in guidance documents. A procurement specification of ≥98 atom % D isotopic purity is essential to achieve the low limits of quantification (LOQ) required for compliance testing [2].

Method Validation and Routine Quality Control in Pharmaceutical Impurity Profiling

During pharmaceutical development, dimethyl adipate may be present as a residual solvent, a leachable from container-closure systems, or as a synthetic impurity. Validated LC-MS/MS or GC-MS methods for its quantification require a stable isotope-labeled internal standard (SIL-IS) to ensure robustness and reproducibility across different batches and analytical runs [1]. The use of Dimethyl adipate-d8 allows analytical chemists to correct for variations in sample preparation, injection volume, and ionization efficiency, which are critical for meeting ICH Q2(R1) guidelines for accuracy and precision [2]. Procurement from vendors providing a comprehensive certificate of analysis (CoA) that verifies both chemical and isotopic purity is a key quality assurance step .

Mechanistic Studies of Adipate Ester Hydrolysis and Environmental Fate

In environmental chemistry and polymer science, understanding the degradation kinetics and pathways of adipate-based polyesters is crucial. By spiking a reaction mixture with Dimethyl adipate-d8, researchers can use NMR or MS to track the formation of deuterated versus non-deuterated hydrolysis products over time [1]. The distinct mass of the d8-labeled fragment allows for precise kinetic isotope effect (KIE) measurements and provides unambiguous evidence of the hydrolytic cleavage site, even in the presence of the bulk, unlabeled polymer matrix [2]. This application is directly enabled by the +8 Da mass shift and the lack of ¹H-NMR signal from the labeled compound's backbone, as previously quantified .

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